

Application Note: Copper-Free Sonogashira Coupling of 4-Iodoanisole with Terminal Alkynes

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Compound of Interest

Compound Name: 4-Iodoanisole

Cat. No.: B042571

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira reaction is a powerful cross-coupling method used in organic synthesis to form carbon-carbon (C-C) bonds between terminal alkynes and aryl or vinyl halides.[1] Traditionally, this reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.[1][2] However, the copper co-catalyst can lead to undesirable side reactions, primarily the oxidative homocoupling of terminal alkynes to form diynes (Glaser coupling).[3][4] This side reaction reduces the yield of the desired product and complicates purification, which is particularly problematic in pharmaceutical synthesis.[5]

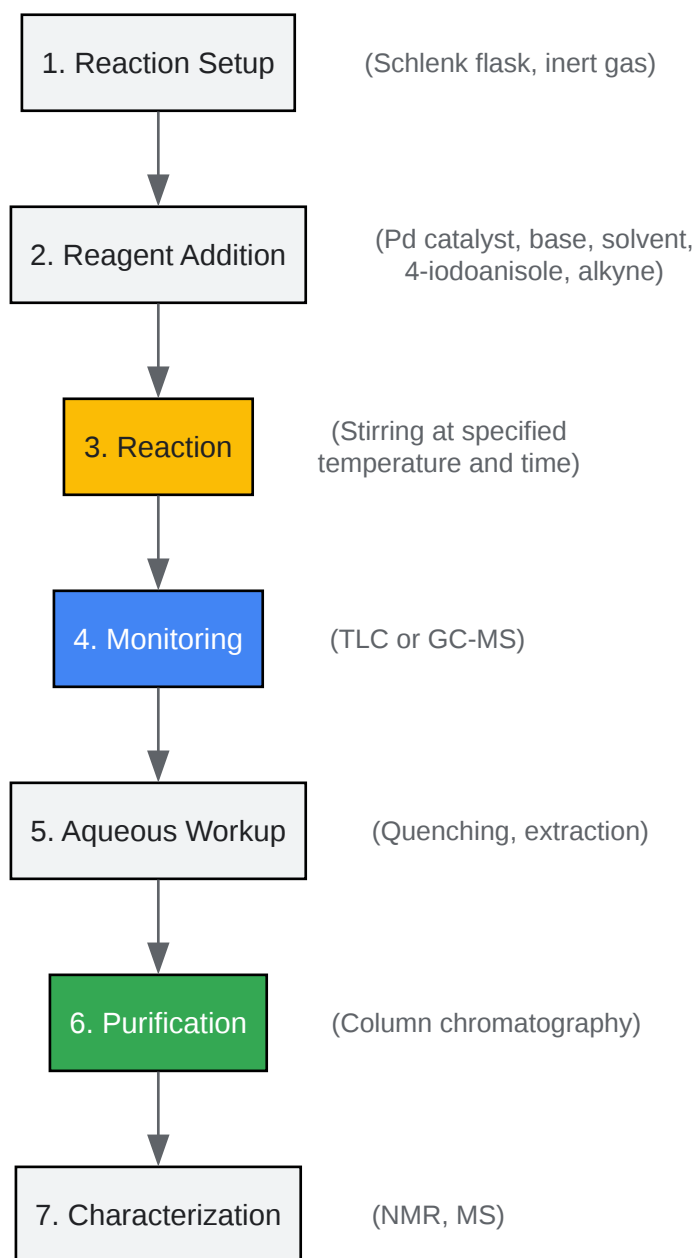
To circumvent these issues, copper-free Sonogashira coupling protocols have been developed.[3][6] These methods offer cleaner reactions, simplified purification, and reduced toxicity, making them highly valuable in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients (APIs).[4][5][7] This application note provides detailed protocols and data for the palladium-catalyzed, copper-free Sonogashira coupling of **4-iodoanisole** with various terminal alkynes. **4-Iodoanisole** is a common building block, and its successful coupling provides a versatile route to a wide range of substituted alkynes.

Reaction Mechanism and Workflow

The catalytic cycle of the copper-free Sonogashira reaction is widely accepted to proceed through several key steps involving a palladium(0) catalyst. The general mechanism is initiated

by the oxidative addition of the aryl halide to the Pd(0) complex.

Catalytic Cycle Mechanism: The reaction begins with the oxidative addition of **4-iodoanisole** to a Pd(0) species, forming a Pd(II) complex. In the absence of copper, a base is used to deprotonate the terminal alkyne, forming an acetylide. This acetylide then coordinates with the Pd(II) complex. The final steps involve cis-trans isomerization followed by reductive elimination to yield the disubstituted alkyne product and regenerate the active Pd(0) catalyst.^{[3][6][8]}



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